Lauroylcarnitine

Catalog No.
S532584
CAS No.
25518-54-1
M.F
C19H37NO4
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroylcarnitine

CAS Number

25518-54-1

Product Name

Lauroylcarnitine

IUPAC Name

(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C19H37NO4

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1

InChI Key

FUJLYHJROOYKRA-QGZVFWFLSA-N

SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Solubility

Soluble in DMSO

Synonyms

Lauroylcarnitine; Dodecanoyl-L-carnitine; L-Carnitine dodecanoyl ester; (R)-Dodecanoylcarnitine;

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Description

The exact mass of the compound Lauroylcarnitine is 343.2723 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Laurates - Supplementary Records. It belongs to the ontological category of dodecanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Industrial Biotechnology

Application Summary: Lauroylcarnitine has been used in the production of L-Carnitine, a bioactive compound derived from L-lysine and S-adenosyl-L-methionine, which is closely associated with the transport of long-chain fatty acids in the intermediary metabolism of eukaryotes .

Methods of Application: The L-carnitine biosynthesis enzymes from the fungus Neurospora crassa were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in Escherichia coli .

Results or Outcomes: The engineered E. coli strain produced L-carnitine from supplemented L-Nε-trimethyllysine in a whole cell biotransformation, resulting in 15.9 μM carnitine found in the supernatant . Notably, this strain also produced 1.7 μM L-carnitine de novo from glycerol and ammonium as carbon and nitrogen sources through endogenous Nε-trimethyllysine .

Biochemical Research

Application Summary: Lauroyl-L-carnitine, or Dodecanoylcarnitine, is an acylcarnitine compound with essential roles in energy metabolism . Its concentration can serve as a diagnostic marker, particularly in cases of carnitine deficiency, and is of significance in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .

Methods of Application: Lauroyl-L-carnitine is synthesized in the liver from methionine . This metabolite of lysine is integral in various metabolic processes, making it a valuable asset in both biochemical and metabolomics research .

Results or Outcomes: The concentration of Lauroyl-L-carnitine can serve as a diagnostic marker, particularly in cases of carnitine deficiency . It is also significant in assessing disease activity and diagnosing conditions like HIV and chronic hepatitis B infections .

Biosensor-Guided Construction

Application Summary: Lauroylcarnitine has been used in the biosensor-guided construction of the Neurospora crassa biosynthesis pathway in Escherichia coli .

Methods of Application: L-carnitine biosynthesis enzymes from the fungus Neurospora crassa that were functionally active in E. coli were identified and applied individually or in cascades to assemble and optimize a four-step L-carnitine biosynthesis pathway in this host .

Sports Nutrition

Application Summary: Lauroylcarnitine supplementation has been studied in the field of sports nutrition . It is used as a supplement by recreationally-active, competitive, and highly trained athletes .

Methods of Application: Eligibility criteria included studies on healthy human subjects, treated for at least 12 weeks with LC administered orally, with no drugs or any other multi-ingredient supplements co-ingestion .

Results or Outcomes: Prolonged LC supplementation in specific conditions may affect physical performance . On the other hand, LC supplementation elevates fasting plasma TMAO, compound supposed to be pro-atherogenic . Therefore, additional studies focusing on long-term supplementation and its longitudinal effect on the cardiovascular system are needed .

Diabetic Cardiomyopathy Research

Application Summary: Lauroylcarnitine has been studied as a potential predictor for diabetic cardiomyopathy . It is an intermediate product of fatty acid oxidation and is reported to be closely associated with the occurrence of diabetic cardiomyopathy .

Methods of Application: In a retrospective non-interventional study, plasma samples from 50 simple type 2 diabetes mellitus patients and 50 diabetic cardiomyopathy patients were analyzed by high throughput metabolomics and cluster heat map using mass spectrometry .

Results or Outcomes: The increased plasma levels in medium and long-chain acylcarnitine extracted from factors 1 and 4 are closely related to the risk of diabetic cardiomyopathy, indicating that these factors can be an important tool for diabetic cardiomyopathy risk assessment .

Metabolomics and Biochemical Research

Application Summary: Lauroyl-L-carnitine, a metabolite, is ideal for Metabolomics and Biochemical research .

Lauroylcarnitine is a derivative of carnitine, specifically an O-acyl-L-carnitine where the acyl group is lauroyl (dodecanoyl). Its chemical formula is C₁₉H₃₇NO₄, and it is classified as a zwitterionic compound due to the presence of both positive and negative charges within its structure. This compound plays a significant role in fatty acid metabolism, facilitating the transport of long-chain fatty acids into the mitochondria for energy production.

, primarily involving esterification and hydrolysis. The formation of lauroylcarnitine typically occurs through the reaction of L-carnitine with lauric acid in the presence of a suitable coupling agent. Hydrolysis can reverse this reaction, breaking down lauroylcarnitine back into L-carnitine and lauric acid. Additionally, it can participate in transesterification reactions with other fatty acids or alcohols, modifying its acyl chain.

Lauroylcarnitine exhibits several biological activities:

  • Fatty Acid Transport: It aids in the transport of long-chain fatty acids across the mitochondrial membrane, essential for energy metabolism.
  • Antioxidant Properties: Some studies suggest it may have antioxidant effects, helping to reduce oxidative stress in cells.
  • Potential Therapeutic Uses: Research indicates that lauroylcarnitine could have implications in treating metabolic disorders and enhancing exercise performance by improving muscle oxidative metabolism .

The synthesis of lauroylcarnitine can be achieved through different methods:

  • Esterification: The most common method involves reacting L-carnitine with lauric acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) under controlled conditions.
  • Enzymatic Methods: Lipases can be employed to catalyze the esterification reaction, offering specificity and mild reaction conditions.
  • Chemical Modification: Starting from commercially available carnitine derivatives, chemical modifications can introduce the lauroyl group.

Lauroylcarnitine has various applications across different fields:

  • Nutraceuticals: Used as a dietary supplement to enhance fat metabolism and improve exercise performance.
  • Pharmaceuticals: Investigated for potential therapeutic applications in metabolic disorders and as an adjunct therapy in obesity management.
  • Cosmetics: Employed in cosmetic formulations for its emulsifying properties and skin conditioning effects.

Research on interaction studies involving lauroylcarnitine has highlighted its behavior in different environments:

  • Surface Activity: Lauroylcarnitine exhibits significant surface-active properties, making it suitable for use as a surfactant. Its ability to reduce surface tension has been studied extensively .
  • Micelle Formation: It can form micelles in aqueous solutions, which is crucial for its application in drug delivery systems and enhancing solubility of hydrophobic compounds.
  • Biocompatibility: Studies indicate that lauroylcarnitine is biocompatible, making it a candidate for various biomedical applications.

Lauroylcarnitine shares structural similarities with several other compounds, particularly other acylcarnitines. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
AcetylcarnitineShort-chain acylcarnitineInvolved primarily in energy metabolism; smaller size allows rapid transport.
PalmitoylcarnitineMedium-chain acylcarnitineSimilar function but with a longer carbon chain; may have different metabolic pathways.
MyristoylcarnitineMedium-chain acylcarnitineShares similar properties but differs in chain length; potential variations in biological activity.

Lauroylcarnitine's uniqueness lies in its specific dodecanoyl group, which influences its solubility and interaction with biological membranes compared to shorter or longer chain acylcarnitines.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

343.27225866 g/mol

Monoisotopic Mass

343.27225866 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W05IWQ0V44

Other CAS

25518-54-1

Wikipedia

Lauroyllevocarnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Modify: 2023-08-15
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